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Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B1221505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family.

It is a colorless to pale yellow liquid with a characteristic nutty, roasted, and cocoa-like aroma.

[1] This compound is naturally found in a variety of cooked or roasted foods, including baked

goods, coffee, and meats, where it is formed through the Maillard reaction.[2] In addition to its

significant role as a flavoring agent in the food and fragrance industries, 2-ethylpyrazine and

its derivatives have garnered interest in the pharmaceutical sector for their potential biological

activities, notably as first-generation H1-receptor antagonists.[3][4] This guide provides a

comprehensive overview of the chemical structure, physicochemical properties, synthesis,

analytical methodologies, and biological activity of 2-ethylpyrazine.

Chemical Structure and Identification
2-Ethylpyrazine consists of a pyrazine ring substituted with an ethyl group at the C-2 position.
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Identifier Value

IUPAC Name 2-ethylpyrazine[1]

Chemical Formula C₆H₈N₂[1]

CAS Number 13925-00-3[1]

FEMA Number 3281[5]

InChI
InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-

5H,2H2,1H3[1]

SMILES CCC1=NC=CN=C1[1]

Physicochemical Properties
A summary of the key physicochemical properties of 2-ethylpyrazine is presented in the table

below.

Property Value Reference

Molecular Weight 108.14 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 152-153 °C [1]

Melting Point -19 °C

Density 0.984 g/mL at 25 °C [1]

Solubility
Soluble in water, organic

solvents, and oils.
[1]

Vapor Pressure 4.01 mmHg at 25°C

Refractive Index n20/D 1.498 [1]

Flash Point 42.78 °C
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Synthesis of 2-Ethylpyrazine
A plausible synthetic route for 2-ethylpyrazine involves the condensation of an alpha-

dicarbonyl compound with a diamine, a common method for pyrazine synthesis. A specific

example is the reaction of ethylenediamine with 1,2-propanediol, which can be oxidized to the

corresponding dicarbonyl species in situ. While a detailed, peer-reviewed protocol specifically

for 2-ethylpyrazine is not readily available, a general procedure based on known pyrazine

syntheses is outlined below.

Materials:

Ethylenediamine

1,2-Propanediol

Oxidizing agent (e.g., copper chromite)

Solvent (e.g., high-boiling point ether)

Sodium hydroxide solution

Dichloromethane

Anhydrous magnesium sulfate

Standard laboratory glassware (round-bottom flask, reflux condenser, separating funnel, etc.)

Heating mantle

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediamine and 1,2-

propanediol in a suitable high-boiling point solvent.

Add the oxidizing agent to the reaction mixture.
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Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

After the reaction is complete, cool the mixture to room temperature.

Neutralize the reaction mixture with a dilute solution of sodium hydroxide.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by fractional distillation to obtain pure 2-ethylpyrazine.

Analytical Characterization
GC-MS is a powerful technique for the identification and quantification of volatile compounds

like 2-ethylpyrazine.

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

Carrier gas: Helium at a constant flow rate of 1.5 mL/min.[6]

Sample Preparation:

For liquid samples (e.g., food extracts), dilute with a suitable solvent like dichloromethane.

For solid samples, perform solvent extraction or headspace analysis.[7]

GC-MS Parameters:

Injector Temperature: 290 °C[6]
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Oven Program:

Initial temperature: 50 °C, hold for 1.5 min[6]

Ramp: 30 °C/min to 180 °C[6]

Ramp: 20 °C/min to 280 °C, hold for 20 min[6]

Transfer Line Temperature: 280 °C[6]

Ion Source Temperature: 230 °C[7]

Ionization Mode: Electron Impact (EI) at 70 eV[1]

Mass Range: m/z 40-400

NMR spectroscopy is essential for the structural elucidation of 2-ethylpyrazine.

Instrumentation:

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:[8]

Dissolve 5-25 mg of 2-ethylpyrazine in approximately 0.7 mL of deuterated chloroform

(CDCl₃).

Filter the solution through a pipette with a cotton plug into a clean NMR tube.

Cap the NMR tube and place it in the spectrometer.

¹H NMR (400 MHz, CDCl₃):

δ (ppm): 8.51 (s, 1H), 8.41 (d, J = 2.6 Hz, 1H), 8.39 (s, 1H), 2.85 (q, J = 7.6 Hz, 2H), 1.36 (t,

J = 7.6 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃):

δ (ppm): 159.0, 144.3, 144.1, 142.3, 28.8, 13.5.
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FTIR spectroscopy is used to identify the functional groups present in 2-ethylpyrazine.

Instrumentation:

FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

Sample Preparation (Neat Liquid):[9]

Place a drop of neat 2-ethylpyrazine onto a KBr plate.

Place a second KBr plate on top and gently press to form a thin film.

Mount the plates in the sample holder of the FTIR spectrometer.

Analysis:

Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

Characteristic peaks for the pyrazine ring and the ethyl group should be observed.

Biological Activity and Signaling Pathway
2-Ethylpyrazine is classified as a first-generation H1-receptor antagonist.[3] These

compounds act as inverse agonists at the histamine H1 receptor, meaning they inhibit its

constitutive activity.[3] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon

binding histamine, activates the Gq/11 family of G proteins. This activation leads to the

stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the

release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This

signaling cascade is responsible for the physiological effects of histamine, such as smooth

muscle contraction and increased vascular permeability.[10] As an inverse agonist, 2-
ethylpyrazine binds to the H1 receptor and stabilizes its inactive conformation, thereby

blocking this signaling pathway.

Visualizations
Caption: 2D structure of 2-Ethylpyrazine.
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General Experimental Workflow for 2-Ethylpyrazine

Synthesis

Purification (Distillation)
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Caption: Workflow for synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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